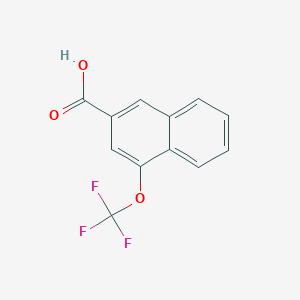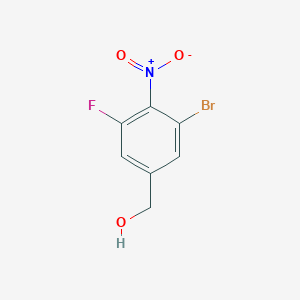
(3-Bromo-5-fluoro-4-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluoro-4-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with a methanol group. It is a colorless, volatile liquid commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of (3-Bromo-5-fluoro-4-nitrophenyl)methanol often involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to form aromatic amines.
Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Formation of 3-bromo-5-fluoro-4-nitrobenzaldehyde or 3-bromo-5-fluoro-4-nitrobenzoic acid.
Reduction: Formation of 3-bromo-5-fluoro-4-aminophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-fluoro-4-nitrophenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoro-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-nitrophenyl)methanol: Similar structure but lacks the bromine atom.
(3-Bromo-4-fluoro-5-nitrophenyl)methanol: Similar structure but with different positions of the substituents.
Uniqueness
(3-Bromo-5-fluoro-4-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The combination of bromine, fluorine, and nitro groups provides a unique reactivity profile that can be exploited in various research applications .
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 |
InChI Key |
PBAGFRJZMVGGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


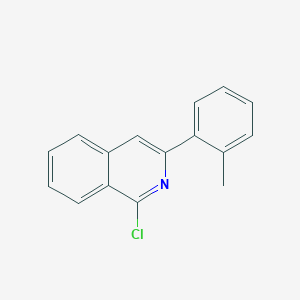
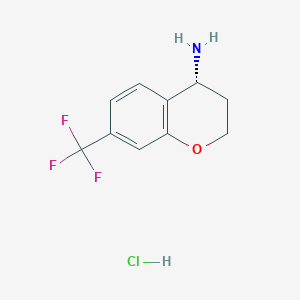

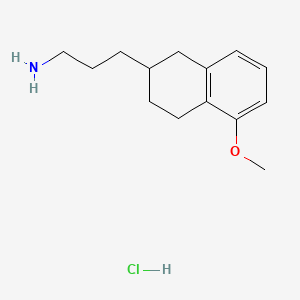
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
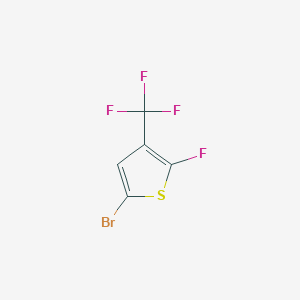
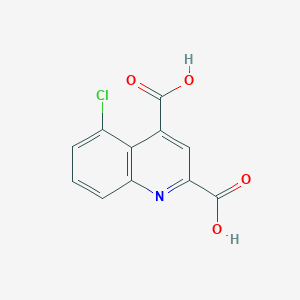
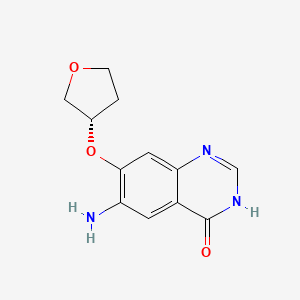
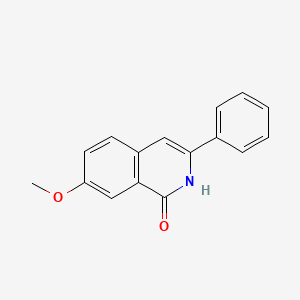

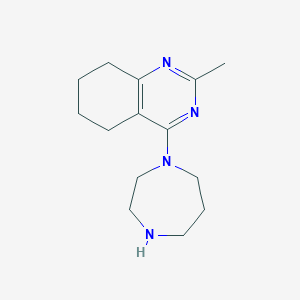
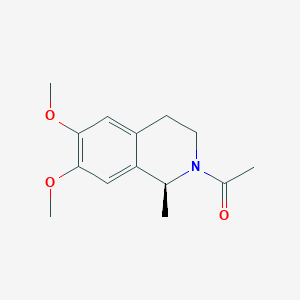
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
